N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide
Description
This compound is a synthetic acetamide derivative featuring a complex heterocyclic scaffold. Its structure comprises:
- Acetamide backbone: A sulfur-linked thieno[3,2-d]pyrimidin-2-yl group at the α-position.
- Thieno[3,2-d]pyrimidin core: Substituted with a 2-methoxyethyl group at position 3, a methyl group at position 6, and a 4-oxo group. The 6,7-dihydro designation indicates partial hydrogenation of the thienopyrimidine ring.
Properties
IUPAC Name |
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19ClF3N3O3S2/c1-10-7-14-16(31-10)17(28)26(5-6-29-2)18(25-14)30-9-15(27)24-13-8-11(19(21,22)23)3-4-12(13)20/h3-4,8,10H,5-7,9H2,1-2H3,(H,24,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASLIBVCPHALXAK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C(S1)C(=O)N(C(=N2)SCC(=O)NC3=C(C=CC(=C3)C(F)(F)F)Cl)CCOC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19ClF3N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
494.0 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-[2-chloro-5-(trifluoromethyl)phenyl]-2-[[3-(2-methoxyethyl)-6-methyl-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]acetamide is a synthetic compound that has garnered attention for its potential biological activities. This article aims to provide a comprehensive overview of its biological properties, including mechanisms of action, efficacy in various biological assays, and relevant case studies.
Chemical Structure and Properties
The compound is characterized by the following molecular formula:
- Molecular Formula : C20H18ClF3N4O2S
- Molecular Weight : 470.9 g/mol
The structural features include a chloro-trifluoromethyl phenyl group and a thieno-pyrimidine moiety linked via a sulfanyl acetamide group, which are critical for its biological activity.
Research indicates that the compound may exert its biological effects through several mechanisms:
- Inhibition of Phosphodiesterases (PDEs) : Preliminary studies suggest that it may inhibit specific phosphodiesterases, which play a crucial role in cellular signaling pathways related to cyclic nucleotides (cAMP and cGMP) .
- Modulation of Enzyme Activity : The compound has been shown to interact with various enzymes involved in metabolic processes, potentially altering their activity and influencing downstream signaling pathways.
- Antioxidant Properties : Some studies have indicated that compounds with similar structures exhibit antioxidant activity, which could contribute to protective effects against oxidative stress in cells .
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound.
Case Studies
- Anticancer Efficacy : In vitro studies demonstrated that the compound induces apoptosis in various cancer cell lines, including breast and lung cancer cells. The mechanism involves the activation of caspase pathways and modulation of Bcl-2 family proteins.
- Neuroprotective Effects : A study investigated the neuroprotective potential of the compound in models of neurodegeneration. Results showed significant reductions in markers of inflammation and neuronal apoptosis, suggesting potential therapeutic applications in neurodegenerative diseases .
- Behavioral Studies : Research on animal models indicated that the compound may influence behavior through modulation of neurotransmitter systems, particularly in relation to anxiety and depression-like behaviors .
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The compound shares key features with several analogues reported in the literature. Below is a comparative analysis:
Key Observations
The pyrido[4,3-d]pyrimidin core in introduces additional nitrogen atoms, which may improve solubility or binding specificity in biological systems.
Substituent Effects: Electron-Withdrawing Groups: The 2-Cl-5-CF₃-phenyl group in the target compound increases lipophilicity and metabolic stability compared to the 2,3-dichlorophenyl group in , which lacks the trifluoromethyl moiety. Methoxyethyl vs. Methoxy-Methylphenyl: The 2-methoxyethyl group in the target compound (ether oxygen) likely enhances solubility relative to the 5,6-dimethyl-thienopyrimidine in , which is more lipophilic.
NMR shifts in (e.g., SCH₂ at 4.12 ppm) align with thioether linkages, but the fused thienopyrimidine core in the target compound may alter electronic environments, leading to distinct spectral profiles.
Bioactivity Implications :
- The trifluoromethyl group in the target compound is associated with improved pharmacokinetic properties (e.g., longer half-life) compared to chlorine-only analogues .
- The DMSO solvate in underscores formulation challenges for pyridopyrimidine derivatives, a consideration that may apply to the target compound’s stability.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
